An In-depth Technical Guide to 2-Chloro-6-nitroquinoline: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Chloro-6-nitroquinoline: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-6-nitroquinoline, a key heterocyclic intermediate in medicinal chemistry. This document delves into its physicochemical properties, outlines a robust synthetic pathway, and explores its reactivity and applications, particularly in the development of novel therapeutic agents. Detailed protocols for synthesis and characterization, alongside safety and handling guidelines, are provided for researchers, scientists, and drug development professionals. The information is grounded in established chemical principles and supported by scientific literature to ensure technical accuracy and practical utility.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] From the pioneering antimalarial drug quinine to modern anticancer agents, quinoline derivatives have consistently proven to be a rich source of therapeutic innovation.[3][4] The strategic functionalization of the quinoline nucleus allows for the fine-tuning of a molecule's pharmacological profile. 2-Chloro-6-nitroquinoline (CAS No. 29969-57-1) is a versatile building block, offering multiple reaction sites for chemical modification, making it a valuable starting material for the synthesis of diverse compound libraries for drug screening.[5][6]
Physicochemical Properties of 2-Chloro-6-nitroquinoline
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. The key properties of 2-Chloro-6-nitroquinoline are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 29969-57-1 | [7][8] |
| Molecular Formula | C₉H₅ClN₂O₂ | [7][8] |
| Molecular Weight | 208.60 g/mol | [7][9][10] |
| Appearance | Light yellow solid | [11] |
| Melting Point | 236-237 °C | [9] |
| Boiling Point | 363.444 °C at 760 mmHg (Predicted) | [9] |
| Density | 1.484 g/cm³ (Predicted) | [9] |
| Solubility | Data not readily available, expected to be soluble in common organic solvents. | |
| pKa | -1.42 ± 0.43 (Predicted) | |
| XLogP3 | 2.5 | [10] |
Synthesis and Reaction Chemistry
The synthesis of 2-Chloro-6-nitroquinoline can be approached through several established methods for quinoline construction. A plausible and widely utilized method is the Vilsmeier-Haack reaction, which allows for the formation of 2-chloroquinoline derivatives from corresponding anilines.[10][12]
Proposed Synthetic Pathway: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction provides an efficient route to 2-chloro-3-formylquinolines from N-arylacetamides. For the synthesis of 2-Chloro-6-nitroquinoline, a suitable starting material would be N-(4-nitrophenyl)acetamide. The reaction proceeds via the formation of a Vilsmeier reagent (a chloroiminium salt) from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species then reacts with the electron-rich aromatic ring of the acetanilide to induce cyclization and formylation. Subsequent workup yields the 2-chloroquinoline derivative. While this specific reaction for 2-Chloro-6-nitroquinoline is not explicitly detailed in the literature, the general applicability of the Vilsmeier-Haack reaction to substituted acetanilides supports this proposed pathway.[10]
Caption: Proposed synthesis of 2-Chloro-6-nitroquinoline via the Vilsmeier-Haack reaction.
Key Reactivity: Nucleophilic Aromatic Substitution
The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SₙAr).[7][9][13] The electron-withdrawing nature of the quinoline nitrogen and the nitro group enhances the electrophilicity of the carbon bearing the chlorine, facilitating attack by nucleophiles. This reactivity allows for the introduction of a wide array of functional groups at the 2-position, making 2-Chloro-6-nitroquinoline a valuable precursor for generating diverse molecular scaffolds.[14][15]
Caption: General mechanism of nucleophilic aromatic substitution on 2-Chloro-6-nitroquinoline.
Applications in Drug Development
The true value of 2-Chloro-6-nitroquinoline lies in its role as a versatile intermediate for the synthesis of biologically active molecules. Quinoline derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][5]
By leveraging the reactivity of the 2-chloro and 6-nitro groups, medicinal chemists can synthesize libraries of novel compounds for high-throughput screening. The nitro group can be reduced to an amine, which can then be further functionalized to introduce diverse pharmacophores.[13] The 2-chloro position, as previously mentioned, is amenable to SₙAr reactions. This dual functionality allows for the systematic exploration of the structure-activity relationship (SAR) of quinoline-based drug candidates.[4]
Analytical and Quality Control Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the nine carbon atoms of the quinoline skeleton. The carbons directly attached to the chlorine and nitro groups will exhibit characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C=C and C=N stretching (aromatic ring): ~1600-1450 cm⁻¹
-
Asymmetric and symmetric NO₂ stretching: Strong bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.[18]
-
C-Cl stretching: ~850-750 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 2-Chloro-6-nitroquinoline. A characteristic isotopic pattern for the chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) is also expected.[19][20]
Safety and Handling
As a nitroaromatic compound, 2-Chloro-6-nitroquinoline requires careful handling to minimize risks. While specific toxicological data for this compound is limited, general precautions for this class of chemicals should be strictly followed.[21][22]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, acids, and oxidizing and reducing agents.[23][24] Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Nitroaromatic compounds can be thermally unstable and may decompose exothermically.[25][26] Avoid exposure to high temperatures, sparks, and open flames.
Conclusion
2-Chloro-6-nitroquinoline is a valuable and versatile intermediate in the field of medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity, particularly its susceptibility to nucleophilic aromatic substitution, make it an important building block for the synthesis of novel quinoline derivatives with potential therapeutic applications. This technical guide provides a solid foundation for researchers to understand and effectively utilize this compound in their drug discovery and development endeavors. Adherence to the outlined synthetic, analytical, and safety protocols will ensure its safe and efficient application in the laboratory.
References
- LookChem. Cas 29969-57-1, 2-CHLORO-6-NITROQUINOLINE.
- Santa Cruz Biotechnology. 2-chloro-6-nitroquinoline | CAS 29969-57-1 | SCBT.
- Appchem. 2-Chloro-6-nitroquinoline | 29969-57-1 | C9H5ClN2O2.
- ChemicalBook.
- DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
- Safety Data Sheet. Nitroaromatics and Isophorone Standard. (2019-03-29).
- Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020-06-01).
- International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
- International Journal of Chemical Studies.
- Benchchem.
- PubMed.
- ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025-12-06).
- MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024-12-20).
- ChemicalBook. 2-CHLORO-6-NITROQUINOXALINE(6272-25-9) 1H NMR spectrum.
- PubChem. 2-Chloroquinoline | C9H6ClN | CID 11928.
- Minnesota Department of Health. Quinoline Toxicological Summary. (2023-11).
- PMC. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. (2020-08-09).
- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
- Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone deriv
- Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Chloro-6-nitroquinoline.
- Benchchem. An In-depth Technical Guide on the Potential Biological Activity of 3-Chloro-6-nitroisoquinolin-1-ol.
- Benchchem. Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide.
- NIST WebBook. Quinoline, 2-chloro-.
- PubMed.
- AChemBlock. 2-chloro-6-nitroquinoline 97% | CAS: 29969-57-1.
- ACS Public
- ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds.
- Benchchem. An In-depth Technical Guide to the Physicochemical and Biological Profile of 7-Chloro-6-nitroquinoline.
- IChemE. Runaway reaction hazards in processing organic nitrocompounds.
- ResearchGate. Synthetic approach of substituted quinolines via starting with... | Download Scientific Diagram.
- YouTube. 15.6 Reaction Mechanisms, part 1. (2023-01-23).
- Environmental Health & Safety. Nitro Compounds.
- NIST WebBook. Quinoline, 2-chloro-.
- ChemSynthesis. 2-chloro-6-nitroquinoline - C9H5ClN2O2, density, melting point, boiling point, structural formula, synthesis. (2025-05-20).
- Canadian Science Publishing.
- Chemistry LibreTexts. 16.
- Benchchem. An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline.
- PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020-06-02).
- Benchchem. An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties.
- Master Organic Chemistry. Reactions and Mechanisms.
- Benchchem.
- NIST WebBook. Quinoline, 2-chloro-.
- ChemicalBook. 6-NITROQUINOLINE(613-50-3) 1H NMR spectrum.
- ChemicalBook. 2-Chloro-6-nitrotoluene(83-42-1) 1H NMR spectrum.
- Benchchem. Spectroscopic Profile of 2-Chloroquinoline-6-sulfonamide: A Technical Guide.
- ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. (2025-08-09).
Sources
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 4. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijsr.net [ijsr.net]
- 11. researchgate.net [researchgate.net]
- 12. chemijournal.com [chemijournal.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Quinoline, 2-chloro- [webbook.nist.gov]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Quinoline, 2-chloro- [webbook.nist.gov]
- 21. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. health.state.mn.us [health.state.mn.us]
- 23. agilent.com [agilent.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. icheme.org [icheme.org]


